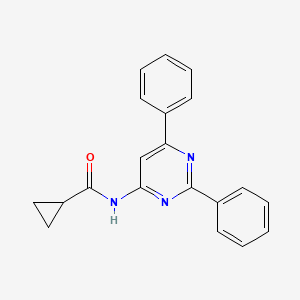
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C20H17N3O It is known for its unique structural properties, which include a cyclopropane ring and a pyrimidine ring substituted with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts such as rhodium or copper.
Amidation: The final step involves the amidation of the cyclopropane carboxylic acid with the pyrimidine derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine or cyclopropane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide: Unique due to its cyclopropane ring and specific substitution pattern on the pyrimidine ring.
2,4-Diaminopyrimidine Derivatives: These compounds possess similar pyrimidine cores but differ in their substitution patterns and biological activities.
Cyclopropanecarboxamide Derivatives: These compounds share the cyclopropane ring but have different substituents, leading to varied chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring and a pyrimidine ring with phenyl substitutions. This structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
820961-50-0 |
|---|---|
分子式 |
C20H17N3O |
分子量 |
315.4 g/mol |
IUPAC名 |
N-(2,6-diphenylpyrimidin-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C20H17N3O/c24-20(16-11-12-16)23-18-13-17(14-7-3-1-4-8-14)21-19(22-18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,21,22,23,24) |
InChIキー |
UOAGLWXCVMDEEN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
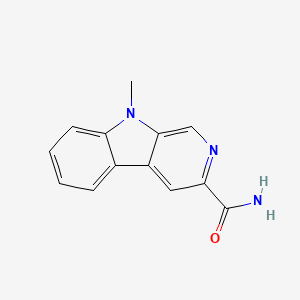
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
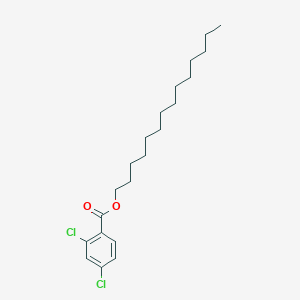
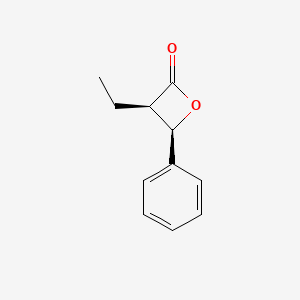
acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
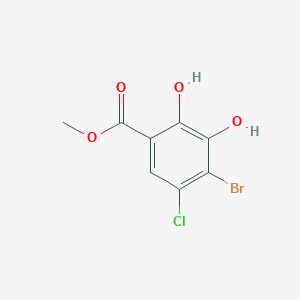
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
